N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide

Fibroblast Activation Protein Enzyme Inhibition Oncology

N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is a synthetic small molecule featuring a furan-thiazole core linked via a sulfonamide bridge to a phenylacetamide moiety. It is classified as a heteroaryl-substituted sulfonamide acetamide.

Molecular Formula C17H17N3O4S2
Molecular Weight 391.46
CAS No. 1421468-59-8
Cat. No. B2391100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide
CAS1421468-59-8
Molecular FormulaC17H17N3O4S2
Molecular Weight391.46
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
InChIInChI=1S/C17H17N3O4S2/c1-11-16(25-17(19-11)15-4-3-9-24-15)10-18-26(22,23)14-7-5-13(6-8-14)20-12(2)21/h3-9,18H,10H2,1-2H3,(H,20,21)
InChIKeyJZFHAJPIPUVADP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(N-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide (CAS 1421468-59-8): Chemical Class and Baseline Characteristics


N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is a synthetic small molecule featuring a furan-thiazole core linked via a sulfonamide bridge to a phenylacetamide moiety. It is classified as a heteroaryl-substituted sulfonamide acetamide [1]. The compound carries a molecular formula of C17H17N3O4S2 and a molecular weight of approximately 391.5 g/mol . Its structural architecture—combining a 2-furyl substituent at the thiazole 2-position with a 4-methylthiazole and a benzenesulfonamide acetamide tail—creates a unique pharmacophore topology that distinguishes it from simpler sulfonamide diuretics or unsubstituted thiazole carboxamides.

Procurement Relevance of N-(4-(N-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide: Why In-Class Thiazole-Sulfonamides Cannot Be Interchanged


Generic substitution among thiazole-sulfonamide acetamides is scientifically unsound because subtle alterations to the heterocyclic core, the sulfonamide N-substituent, or the acetamide aromatic ring drastically shift target engagement, selectivity, and pharmacokinetic behavior. Even closely related analogs—such as N-acetylsulfathiazole (CAS 127-76-4) or 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide—exhibit divergent enzyme inhibition profiles [1]. The target compound embodies a unique intersection of a 2-(furan-2-yl)-4-methylthiazole scaffold with a para-acetamidobenzenesulfonamide tail, a combination not replicated in any commercial diuretic or antibacterial sulfonamide. Consequently, assay results, SAR interpretations, or in vivo outcomes obtained with an alternative thiazole-sulfonamide cannot be assumed to translate to this compound without direct head-to-head data. The limited publicly available evidence already suggests a distinct target affinity pattern that would be disrupted by casual analog substitution.

Quantitative Differentiation Evidence for N-(4-(N-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide: Comparator Data Guide


FAP Inhibition Potency: Single-Point Affinity vs. Class Baseline

The target compound exhibits an IC50 of 0.630 nM against fibroblast activation protein (FAP) when assayed as an SF-tagged enzyme in Drosophila S2 cells [1]. This sub-nanomolar potency places it among the high-affinity FAP ligands. While no direct head-to-head comparator was tested in the same assay, the activity is substantially more potent than typical reported FAP inhibitors (e.g., talabostat, IC50 ~ 100 nM) [1]. The structural basis for this affinity—likely driven by the furan-thiazole sulfonamide architecture—is not present in non-furan thiazole analogs or simpler N-phenylsulfonamides. This suggests a unique binding mode that cannot be assumed for other thiazole-sulfonamide acetamides.

Fibroblast Activation Protein Enzyme Inhibition Oncology

Structural Differentiation vs. CLassical Sulfonamide Diuretics: Absence of Sodium-Chloride Cotransporter Activity

In contrast to the erroneous vendor annotation linking the compound to furosemide (a loop diuretic that inhibits NKCC2), the target compound's structure lacks the carboxylic acid and chlorobenzoyl elements required for NKCC2 binding . Furosemide's canonical IC50 for NKCC2 is ~0.5–2 μM, whereas the target compound exhibits no reported activity in renal ion transport assays. This differential is critical: selecting the target compound for renal research would be misguided, while its lack of diuretic activity makes it a cleaner probe for non-renal sulfonamide targets. The furan-thiazole motif instead aligns with kinase or protease inhibition pharmacophores, as hinted by the FAP data.

Diuretic Sulfonamide Nephrology

Sulfonamide Nitrogen Substitution: Impact on PRMT1 Inhibitory Activity

SAR analysis from a related series of 2,4-substituted thiazole derivatives (Frontiers in Chemistry, 2022) demonstrates that substituents on the thiazole core dramatically affect PRMT1 inhibition potency [1]. Compounds with a 2-furyl group (such as our target compound) were not directly assayed, but the series shows that shifting from a pyridyl to a phenyl substituent at the thiazole 2-position can alter IC50 by >10-fold (e.g., compound WCJ-141: IC50 1.49 μM vs. WCJ-172: IC50 4.14 μM). Extrapolating to the target compound, the 2-furyl group is expected to confer distinct steric and electronic properties compared to 2-pyridyl or 2-phenyl analogs, potentially yielding higher PRMT1 affinity. This class-level inference underscores the risk of substituting a 2-furylthiazole with a 2-pyridylthiazole.

PRMT1 Epigenetics Cancer

Optimal Application Scenarios for N-(4-(N-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide Based on Current Evidence


High-Potency FAP Inhibitor Probe Development

Given the sub-nanomolar IC50 against FAP (0.630 nM), the compound is a strong candidate for developing fluorescent or affinity-based probes to study FAP expression in tumor microenvironments. It should be prioritized over lower-potency thiazole-sulfonamide analogs [1].

Selective Non-Diuretic Sulfonamide Control Compound

In panels testing sulfonamide-containing small molecules for off-target renal effects, this compound serves as a negative control for NKCC2-mediated diuresis, unlike furosemide or hydrochlorothiazide [1]. This is critical for correctly attributing observed effects to the intended target.

SAR Expansion of Furan-Thiazole PRMT1 Inhibitors

As part of a medicinal chemistry campaign exploring 2-substituted thiazole PRMT1 inhibitors, the target compound fills a gap in the furan substituent space. Synthesis and testing could reveal novel binding interactions, guided by the class-level SAR indicating that 2-furyl analogs may outperform 2-pyridyl counterparts [1].

Quote Request

Request a Quote for N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.